Tert-butyl 3-(4-formylphenyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(4-formylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-4-5-15(11-18)14-8-6-13(12-19)7-9-14/h6-9,12,15H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFAXZLBLMRERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-formylphenyl)piperidine-1-carboxylate typically involves the reaction of 3-(4-formylphenyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-formylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Tert-butyl 3-(4-carboxyphenyl)piperidine-1-carboxylate.
Reduction: Tert-butyl 3-(4-hydroxymethylphenyl)piperidine-1-carboxylate.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis Applications
Tert-butyl 3-(4-formylphenyl)piperidine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of biologically active compounds. Key applications include:
- Synthesis of GPR119 Agonists : This compound is utilized as a precursor in the synthesis of selective GPR119 agonists, which have implications in managing type II diabetes by enhancing insulin secretion and reducing food intake.
- Pim-1 Inhibitors : It is involved in the synthesis of Pim-1 inhibitors, which are explored for their potential in cancer therapy.
- HDAC Inhibitors : The compound is also an intermediate in the development of histone deacetylase (HDAC) inhibitors, which are investigated for their role in cancer treatment by modulating gene expression.
Biological and Medical Research Applications
In biological and medical research, this compound has shown promise due to its pharmacological properties. Notable applications include:
- Neuropharmacology : Research indicates that derivatives of this compound may influence neurotransmitter receptors, potentially leading to new treatments for mood disorders and anxiety .
- Anticancer Activity : Studies have demonstrated that related piperidine derivatives exhibit significant anti-proliferative effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Study 1: GPR119 Agonists
A study involving the synthesis of GPR119 agonists from this compound highlighted its effectiveness in promoting insulin secretion. In rodent models, these compounds were shown to reduce caloric intake significantly, indicating their potential utility in obesity management.
Case Study 2: HDAC Inhibitors
Another investigation focused on the application of this compound in developing HDAC inhibitors. These inhibitors demonstrated efficacy in altering gene expression profiles associated with cancer progression, showcasing the compound's relevance in therapeutic strategies against malignancies.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-formylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The piperidine ring can interact with receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
*Similarity scores derived from structural alignment algorithms .
Key Observations:
Substituent Position : Moving the formyl group from the phenyl ring (target compound) to the piperidine ring (e.g., tert-butyl 4-formylpiperidine-1-carboxylate) increases aliphatic reactivity but reduces aromatic conjugation, impacting electronic properties .
Functional Group Replacement : Bromophenyl analogs (e.g., ) exhibit lower reactivity compared to formyl derivatives, making them more stable but less versatile in subsequent reactions.
Heterocyclic Modifications : Incorporation of pyrazolopyrimidine (e.g., ) introduces nitrogen-rich heterocycles, enhancing binding affinity in kinase inhibitors.
Biological Activity
Tert-butyl 3-(4-formylphenyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure
The compound is characterized by the following structure:
- Chemical Formula : C16H23NO3
- CAS Number : 1211569-51-5
The structure contains a piperidine ring, a tert-butyl group, and a formylphenyl substituent, which are crucial for its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer proliferation and viral replication.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, impacting cellular responses.
Antiviral Activity
A study explored the antiviral potential of piperidine derivatives, including this compound. These compounds exhibited activity against coronaviruses, particularly by inhibiting the main protease (Mpro) essential for viral replication. The compound's structure was optimized to enhance its efficacy against SARS-CoV-2 and other viral pathogens .
Anticancer Properties
The compound has shown promise in inhibiting cancer cell lines. Research indicates that modifications to the piperidine scaffold can enhance cytotoxicity against various cancer types. The structure-activity relationship (SAR) studies reveal that specific substitutions on the phenyl ring significantly impact biological efficacy .
Case Studies
- Synthesis and Evaluation : A detailed synthesis route was established for this compound, followed by biological evaluation against human cancer cell lines. The results indicated moderate cytotoxic effects with an IC50 value in the micromolar range .
- Antiviral Screening : In a screening of 63 analogues against human coronavirus 229E, certain derivatives exhibited significant antiviral activity with low micromolar EC50 values. This highlights the potential of piperidine-based compounds in developing new antiviral therapies .
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for preparing Tert-butyl 3-(4-formylphenyl)piperidine-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Piperidine Core Functionalization : Alkylation or arylation of piperidine derivatives to introduce the 4-formylphenyl group.
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen, followed by selective deprotection .
- Key Reagents : tert-Butyl bromoacetate for Boc protection, palladium catalysts for cross-coupling reactions, and oxidizing agents for aldehyde formation.
- Reaction Optimization : Solvents (e.g., THF, DMF), temperatures (0°C to reflux), and catalyst loading significantly affect yield and purity. For example, elevated temperatures may accelerate coupling but risk side reactions.
| Step | Reaction Type | Reagents/Conditions | Yield Range |
|---|---|---|---|
| 1 | Boc Protection | tert-Butyl bromoacetate, NaH/THF | 70-85% |
| 2 | Suzuki Coupling | Pd(PPh₃)₄, 4-formylphenylboronic acid, DMF/80°C | 60-75% |
| 3 | Deprotection | HCl/dioxane, RT | >90% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and Boc protection (e.g., tert-butyl singlet at ~1.4 ppm; aldehyde proton at ~9.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 316.18) and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for most synthetic batches) .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Ventilation : Ensure adequate airflow to avoid inhalation of dust/aerosols.
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (e.g., N₂) to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling and crystallography elucidate the three-dimensional conformation of this compound and its implications for biological interactions?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for structure refinement. The Boc group and 4-formylphenyl orientation influence hydrogen bonding and π-π stacking with targets .
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to receptors (e.g., kinases). The aldehyde moiety may form Schiff bases with lysine residues in enzymes .
Q. What strategies optimize substituents on the piperidine ring to enhance pharmacological profiles?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl at the phenyl ring improve metabolic stability .
- Steric Effects : Bulkier groups (e.g., cyclopropyl) reduce off-target interactions .
- Example Modifications :
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Fluoro substitution | Increased CNS penetration | |
| Trifluoroacetamido addition | Enhanced enzyme inhibition |
Q. How do researchers address regioselectivity and functional group compatibility in multi-step syntheses?
- Methodological Answer :
- Protecting Group Strategy : Use Boc for amine protection during aryl coupling to prevent side reactions .
- Order of Reactions : Perform sensitive steps (e.g., aldehyde formation) late in the synthesis to avoid oxidation side products .
- Cross-Coupling Optimization : Pd-catalyzed reactions require anhydrous conditions and degassed solvents to maintain catalyst activity .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions during formulation?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in 0.1N HCl/NaOH at 40°C for 24h; monitor degradation via HPLC .
- Oxidative Stress : Expose to 3% H₂O₂; quantify aldehyde oxidation by NMR .
- Kinetic Stability : Arrhenius plots predict shelf-life at 25°C using accelerated stability data (e.g., 40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
